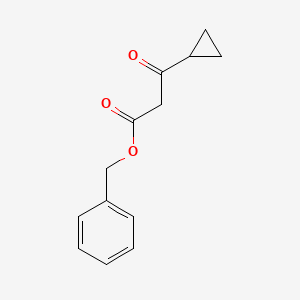

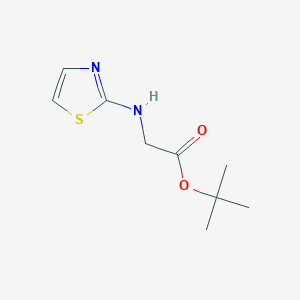

Benzyl 3-cyclopropyl-3-oxopropanoate

Descripción general

Descripción

Benzyl 3-cyclopropyl-3-oxopropanoate is a compound that can be associated with various chemical reactions and syntheses involving cyclopropane rings and their transformations. The compound itself is not explicitly detailed in the provided papers, but the reactions and syntheses described offer insights into the types of chemical processes that similar structures might undergo.

Synthesis Analysis

The synthesis of compounds related to benzyl 3-cyclopropyl-3-oxopropanoate often involves the transformation of cyclopropane rings. For instance, the cyclopropanation of benzene rings using oxidatively generated α-oxo gold carbenes is a novel approach that can lead to complex structures such as tetrahydropyranone-fused cycloheptatrienes . Similarly, the synthesis of benzannulated seven-membered O-heterocycles from cyclopropane derivatives through Lewis acid-mediated ring opening and cyclization is another efficient method that demonstrates the versatility of cyclopropane transformations .

Molecular Structure Analysis

The molecular structure of compounds related to benzyl 3-cyclopropyl-3-oxopropanoate is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring that imparts significant strain and reactivity to the molecule. The cyclopropane ring can undergo various ring-opening reactions, leading to the formation of different functionalized products .

Chemical Reactions Analysis

Chemical reactions involving cyclopropane derivatives are diverse. For example, the nickel-catalyzed carbonylation of cyclopropanol with benzyl bromide can lead to multisubstituted cyclopentenone synthesis . Additionally, copper-catalyzed electrophilic amination of cyclopropanols can result in the formation of β-aminoketones . These reactions highlight the reactivity of cyclopropane-containing compounds and their potential to form a wide array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-cyclopropyl-3-oxopropanoate and related compounds are influenced by the presence of the cyclopropane ring. The ring strain in cyclopropanes affects their stability and reactivity, making them key intermediates in various chemical reactions. For instance, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 leads to products like cyclopropanone hydrate and 3-hydroxypropionaldehyde, indicating the susceptibility of cyclopropane rings to oxidative cleavage . The reactivity of cyclopropane derivatives towards cycloaddition reactions, as seen in the synthesis of oxazonine derivatives , further exemplifies the unique chemical behavior of these compounds.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Benzyl 3-cyclopropyl-3-oxopropanoate and its derivatives have been utilized in the synthesis of various heterocycles. For instance, reactions involving this compound with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. Such reactions showcase the versatility of Benzyl 3-cyclopropyl-3-oxopropanoate in synthesizing structurally diverse heterocyclic compounds (Pokhodylo, Matiichuk, & Obushak, 2010).

Photochemical Reactions

The compound and related substances are subject to interesting photochemical reactions. In a study, photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates yielded benzocyclobutenols and 3-oxonaphthalenones under different conditions. This indicates that Benzyl 3-cyclopropyl-3-oxopropanoate can be a crucial reactant in photochemical processes, leading to diverse products depending on the reaction environment (Saito et al., 1998).

Importance in Drug Molecules

Cyclopropyl rings, a key structural component in Benzyl 3-cyclopropyl-3-oxopropanoate, are increasingly used in drug development. The cyclopropyl ring enhances the potency of drugs and reduces off-target effects, contributing significantly to transitioning drug candidates from preclinical to clinical stages. This insight underlines the potential of Benzyl 3-cyclopropyl-3-oxopropanoate in pharmaceutical research and development (Talele, 2016).

Chemical Reactions and Transformations

Benzyl 3-cyclopropyl-3-oxopropanoate participates in various chemical reactions and transformations. For instance, its reaction with tris-(4-bromophenyl)aminium hexachloroantimonate in dichloromethane at room temperature resulted in the formation of diquinanes, indicating its utility in synthesizing complex molecular structures (Takemoto et al., 1995).

Enantio-Differentiating Hydrogenation

Benzyl 3-cyclopropyl-3-oxopropanoate undergoes enantio-differentiating hydrogenation, a process vital in producing optically active compounds. Such hydrogenation over tartaric acid-modified Raney nickel catalysts yielded methyl 3-cyclopropyl-3-hydroxypropanoate with high optical purity, demonstrating its role in asymmetric synthesis (Nakagawa, Sugimura, & Tai, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIMZALHRHIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)

![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)